![molecular formula C17H16N2O2 B3440724 methyl 2-(2-phenyl-1H-benzimidazol-1-yl)propanoate](/img/structure/B3440724.png)
methyl 2-(2-phenyl-1H-benzimidazol-1-yl)propanoate
Overview
Description
Methyl 2-(2-phenyl-1H-benzimidazol-1-yl)propanoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Chemical Synthesis and Derivatives
Methyl 2-(2-phenyl-1H-benzimidazol-1-yl)propanoate and its derivatives are actively studied in the field of chemical synthesis. For instance, Kobayashi et al. (2014) demonstrated the highly regioselective monoarylation of 1-methyl-2-phenyl-1H-benzimidazole, yielding novel benzimidazole derivatives with potential applications in various chemical processes (Kobayashi et al., 2014). Similarly, Eltayeb et al. (2009) investigated the co-crystal formation of related benzimidazole compounds, contributing to the understanding of molecular interactions and crystal engineering (Eltayeb et al., 2009).
Biological Activity
The biological activities of benzimidazole derivatives have been a subject of significant interest. Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes, which demonstrated substantial in vitro cytotoxic effects against various cancer cell lines, pointing towards potential applications in cancer therapy (Paul et al., 2015). Noolvi et al. (2014) also explored novel azetidine-2-one derivatives of 1H-benzimidazole, which showed significant antibacterial and cytotoxic properties, further emphasizing the medicinal relevance of these compounds (Noolvi et al., 2014).
Pharmacological Applications
Research on benzimidazole derivatives extends into pharmacological applications as well. Sharma et al. (2010) synthesized derivatives that displayed potent antihypertensive activity, highlighting the potential for developing new therapeutic agents for hypertension (Sharma et al., 2010). Poddar et al. (2016) found that certain benzimidazole derivatives showed moderate antioxidant activity and notable cytotoxic activities, suggesting their use in oxidative stress-related conditions and cancer treatment (Poddar et al., 2016).
Material Science and Engineering
In the field of material science and engineering, benzimidazole derivatives have been explored for their potential applications. Ge et al. (2008) synthesized bipolar molecules containing benzimidazole moieties for use in organic light-emitting diodes,demonstrating their applicability in electronic and optoelectronic devices (Ge et al., 2008).
Corrosion Inhibition
Research has also been conducted on the use of benzimidazole derivatives in corrosion inhibition. Yadav et al. (2013) investigated the effectiveness of these compounds as inhibitors for mild steel corrosion in acidic solutions, finding them to be efficient and offering potential applications in industrial corrosion protection (Yadav et al., 2013).
Antimicrobial and Anti-inflammatory Activities
The derivatives of benzimidazole, including those related to methyl 2-(2-phenyl-1H-benzimidazol-1-yl)propanoate, have been explored for their antimicrobial and anti-inflammatory activities. Ayalp (1989) synthesized several derivatives and assessed their analgesic and anti-inflammatory properties, contributing to the development of new therapeutic agents (Ayalp, 1989).
properties
IUPAC Name |
methyl 2-(2-phenylbenzimidazol-1-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(17(20)21-2)19-15-11-7-6-10-14(15)18-16(19)13-8-4-3-5-9-13/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEKHPCYMUIZEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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